Home > Products > Screening Compounds P134192 > Vildagliptin-13C5,15N
Vildagliptin-13C5,15N - 1044741-01-6

Vildagliptin-13C5,15N

Catalog Number: EVT-1462093
CAS Number: 1044741-01-6
Molecular Formula: C17H25N3O2
Molecular Weight: 309.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vildagliptin-13C5,15N, is the labeled analogue of Vildagliptin. It is a new oral anti-hyperglycemic agent of a new dipeptidyl peptidase-IV (DPP-IV) inhibitor class of drugs. Antidiabetic.

Applications

Vildagliptin-13C5,15N serves as a valuable tool in pharmacokinetic studies, facilitating accurate quantification of Vildagliptin in biological samples like plasma or serum. [] Its use ensures precise measurement of Vildagliptin concentrations, even at trace levels, leading to a more reliable assessment of drug absorption, distribution, metabolism, and excretion. This information is crucial in drug development for optimizing dosage regimens and understanding drug behavior within the body.

Vildagliptin

Compound Description: Vildagliptin is an orally active anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of medications []. It works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) []. These incretin hormones play a crucial role in glucose regulation by stimulating insulin secretion from the pancreas and suppressing glucagon release. By inhibiting DPP-4, Vildagliptin increases the levels of active incretin hormones, leading to improved blood glucose control in patients with type 2 diabetes.

Vildagliptin is often used in combination with other antidiabetic medications, such as metformin, to achieve optimal glycemic control [, , ]. It is generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight [, ]. Studies have also suggested potential benefits of Vildagliptin beyond its glucose-lowering effects, such as anti-inflammatory and neuroprotective properties [, ].

Metformin

Compound Description: Metformin is a widely prescribed oral antidiabetic drug that belongs to the biguanide class []. It is considered a first-line treatment option for type 2 diabetes and is often used in combination with other antidiabetic medications, including Vildagliptin [, , , ]. Metformin's primary mechanism of action involves reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues, thereby lowering blood glucose levels.

Relevance: Metformin is frequently used in combination with Vildagliptin for the treatment of type 2 diabetes [, , , ]. This combination therapy aims to target multiple aspects of glucose metabolism and provide a more comprehensive approach to glycemic control.

Dapagliflozin

Compound Description: Dapagliflozin is an oral antidiabetic drug that belongs to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class [, , , ]. It works by inhibiting SGLT2 in the kidneys, reducing glucose reabsorption into the bloodstream and increasing glucose excretion in urine, thereby lowering blood glucose levels independently of insulin secretion or action.

Relevance: Dapagliflozin is often used in combination with Vildagliptin in a fixed-dose combination for the treatment of type 2 diabetes [, , , ]. This combination therapy offers a dual mechanism of action, targeting both insulin secretion and glucose reabsorption, to achieve more effective glycemic control.

Remogliflozin Etabonate

Compound Description: Remogliflozin etabonate is another SGLT2 inhibitor used for the treatment of type 2 diabetes [, , ]. Like Dapagliflozin, it acts on the kidneys to lower blood glucose levels by inhibiting SGLT2 and increasing urinary glucose excretion.

Relevance: Similar to Dapagliflozin, Remogliflozin etabonate is also used in combination with Vildagliptin in a fixed-dose formulation for the treatment of type 2 diabetes [, , ]. This combination therapy leverages the synergistic effects of both drugs to achieve more comprehensive glycemic control.

Imeglimin

Compound Description: Imeglimin is a novel oral antidiabetic agent with a unique multimodal mechanism of action []. It improves glycemic control by targeting multiple key organs involved in glucose homeostasis, including the pancreas, liver, and muscles. Imeglimin enhances insulin secretion from pancreatic beta cells, reduces hepatic glucose production, and improves insulin sensitivity in peripheral tissues.

Relevance: Imeglimin, in combination with Vildagliptin and Metformin, has shown promising results in improving glycemic control in patients with type 2 diabetes []. The combined effects of these drugs on different aspects of glucose metabolism offer a comprehensive approach to managing the disease.

Overview

Vildagliptin-13C5,15N is a stable isotope-labeled derivative of vildagliptin, an oral antihyperglycemic agent primarily used in the management of Type 2 Diabetes Mellitus. The compound's molecular formula is C12H25N2O2C_{12}H_{25}N_{2}O_{2} with specific isotopic labeling at carbon and nitrogen positions, enhancing its utility in pharmacokinetic studies and metabolic research. Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4, which plays a significant role in glucose metabolism.

Source and Classification

Vildagliptin-13C5,15N is synthesized from vildagliptin through various chemical processes that incorporate stable isotopes of carbon and nitrogen. This compound falls under the classification of pharmacological agents known as Dipeptidyl Peptidase-4 inhibitors. It is utilized in both clinical and research settings to study drug metabolism and pharmacodynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of vildagliptin-13C5,15N involves several steps that typically begin with the preparation of the base compound vildagliptin. A notable synthetic route includes:

  1. Chloroacetylation: The starting material undergoes chloroacetylation to form an intermediate.
  2. Cyanogenation: This step converts the amide group to a nitrile.
  3. Condensation Reaction: Using 3-amino-1-adamantane alcohol in the presence of a solvent like dichloromethane, a condensation reaction occurs to yield vildagliptin.
  4. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

The incorporation of isotopes is achieved during these chemical transformations, ensuring that the labeled compound retains its pharmacological properties while allowing for enhanced tracking in biological systems.

Molecular Structure Analysis

Structure and Data

The molecular structure of vildagliptin-13C5,15N features a pyrrolidine ring substituted with various functional groups, including an amide and a cyano group. The specific isotopic labeling (with five carbon atoms being replaced by 13C^{13}C and one nitrogen atom by 15N^{15}N) alters its mass but not its chemical behavior significantly.

  • Molecular Formula: C12(13C)5H25N2(15N)O2C_{12}(^{13}C)_{5}H_{25}N_{2}(^{15}N)O_{2}
  • Molecular Weight: Approximately 309.36 g/mol .

This structure allows for precise tracking in metabolic studies due to the distinct mass differences introduced by the isotopes.

Chemical Reactions Analysis

Reactions and Technical Details

Vildagliptin-13C5,15N participates in various chemical reactions similar to its non-labeled counterpart

Properties

CAS Number

1044741-01-6

Product Name

Vildagliptin-13C5,15N

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile

Molecular Formula

C17H25N3O2

Molecular Weight

309.361

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1

InChI Key

SYOKIDBDQMKNDQ-AXHOPKHVSA-N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Synonyms

(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile-13C5,15N; LAF 237-13C5,15N; NVP-LAF 237-13C5,15N; Galvus-13C5,15N;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.